molecular formula C17H24ClN5O B2392030 2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide CAS No. 1375989-74-4

2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2392030
CAS No.: 1375989-74-4
M. Wt: 349.86
InChI Key: GBOYBWZRZBEUCK-UHFFFAOYSA-N
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Description

2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and a cyanocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps. One common route starts with the chlorination of 1,3-dimethyl-5-pyrazolone to form 5-chloro-1,3-dimethylpyrazole . This intermediate is then reacted with pyrrolidine under specific conditions to form the pyrrolidine derivative. The final step involves the acylation of the pyrrolidine derivative with N-(1-cyanocyclopentyl)acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide is unique due to its combination of a pyrazole ring, a pyrrolidine ring, and a cyanocyclopentyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[2-(5-chloro-1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN5O/c1-12-15(16(18)22(2)21-12)13-6-5-9-23(13)10-14(24)20-17(11-19)7-3-4-8-17/h13H,3-10H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYBWZRZBEUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2CCCN2CC(=O)NC3(CCCC3)C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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